4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE
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Overview
Description
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE is a synthetic organic compound with a molecular formula of C20H12FNO3 and a molecular weight of 333.3125832 This compound is characterized by the presence of a fluorine atom, a benzamide group, and a benzochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE typically involves the following steps:
Formation of the benzochromenone core: The benzochromenone core can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Introduction of the fluorine atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the benzamide group: The benzamide group can be introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzochromenone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced benzochromenone derivatives.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
4-FLUORO-N-{3-OXO-3H-BENZO[F]CHROMEN-2-YL}BENZAMIDE can be compared with other similar compounds, such as:
- 3-(2-chlorophenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)-thiazol-2-yl)acrylonitrile
- 4H,8H-pyrano[2,3-f]chromene-4,8-diones
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The presence of the fluorine atom in this compound makes it unique and can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H12FNO3 |
---|---|
Molecular Weight |
333.3g/mol |
IUPAC Name |
4-fluoro-N-(3-oxobenzo[f]chromen-2-yl)benzamide |
InChI |
InChI=1S/C20H12FNO3/c21-14-8-5-13(6-9-14)19(23)22-17-11-16-15-4-2-1-3-12(15)7-10-18(16)25-20(17)24/h1-11H,(H,22,23) |
InChI Key |
VAIVYSRSSBLOSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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